molecular formula C18H18N2O2S B10801622 N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

Cat. No.: B10801622
M. Wt: 326.4 g/mol
InChI Key: HQMZBXRQASJEMD-UHFFFAOYSA-N
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Description

WAY-322243 is a compound known for its antibacterial and anti-inflammatory properties. It has shown inhibitory effects on CDC-like kinase 1 (CLK-1), making it a potential candidate for studying Alzheimer’s disease .

Preparation Methods

The synthesis of WAY-322243 involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in both laboratory and industrial settings, ensuring its availability for research purposes .

Chemical Reactions Analysis

WAY-322243 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: WAY-322243 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

WAY-322243 has a wide range of scientific research applications:

Mechanism of Action

WAY-322243 exerts its effects by inhibiting CDC-like kinase 1 (CLK-1). This inhibition disrupts various cellular processes, including those involved in inflammation and bacterial growth. The molecular targets and pathways involved include the CLK-1 signaling pathway, which plays a crucial role in the regulation of cellular functions .

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]butanamide

InChI

InChI=1S/C18H18N2O2S/c1-2-5-15(21)20-17(14-7-4-11-23-14)13-9-8-12-6-3-10-19-16(12)18(13)22/h3-4,6-11,17,22H,2,5H2,1H3,(H,20,21)

InChI Key

HQMZBXRQASJEMD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3

Origin of Product

United States

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